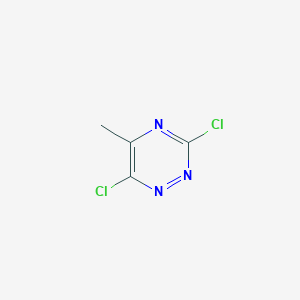

3,6-Dichloro-5-methyl-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

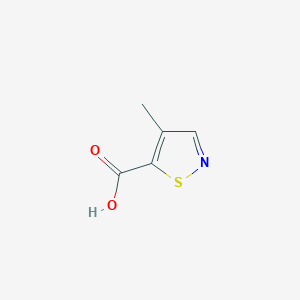

“3,6-Dichloro-5-methyl-1,2,4-triazine” is a chemical compound with the molecular formula C4H3Cl2N3. It has a molecular weight of 163.99 .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, such as “3,6-Dichloro-5-methyl-1,2,4-triazine”, often involves the replacement of chloride ions in cyanuric chloride . This process can be carried out using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .Molecular Structure Analysis

The molecular structure of “3,6-Dichloro-5-methyl-1,2,4-triazine” is based on the 1,3,5-triazine core, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .Chemical Reactions Analysis

The chemical reactions involving “3,6-Dichloro-5-methyl-1,2,4-triazine” typically involve nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . This allows for the creation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Scientific Research Applications

Synthetic Chemistry and Material Science

Triazine derivatives are noted for their application in medicinal chemistry, herbicides, catalysis, and polymer chemistry. The unique structural properties of triazines allow them to act as chelating agents, facilitating the synthesis of liquid crystals, metal complexes, and hydrogenation catalysts. Their ease of manipulation and low cost of starting materials make them ideal scaffolds for combinatorial library synthesis, significantly benefiting from microwave irradiation techniques for enhanced yields and purity (Giampaolo Giacomelli & A. Porcheddu, 2008).

Catalysis

2,4,6-Trichloro-1,3,5-triazine (TCT) has been efficiently used as a catalyst in the synthesis of 1,5-benzodiazepine derivatives through condensation reactions, highlighting the role of triazine derivatives in facilitating organic transformations under mild and cost-effective conditions (C. Kuo et al., 2008).

Advanced Materials and Gas Adsorption

Innovative nanoporous organic polymers based on 1,3,5-triazine units have been developed for efficient and selective CO2 uptake. These materials, synthesized through Friedel–Crafts reactions, exhibit high surface areas and demonstrate potential in gas adsorption and separation technologies, emphasizing the environmental applications of triazine derivatives (Shaohui Xiong et al., 2014).

Biomedical Applications

Triazine derivatives have shown promise in the synthesis of bioactive compounds with potential antimicrobial and antimalarial activities. This versatility in biological applications is attributed to the structural flexibility and ease of functionalization of the triazine core, allowing for the rapid generation of diverse molecular libraries with significant biological activities (Ranjan Banerjee et al., 2013).

Flame Retardancy

Research into the application of triazine-phosphonate derivatives on cotton fabric has provided insights into their mechanism of flame retardancy. This investigation has helped understand the thermal degradation process of these derivatives, potentially leading to advancements in the development of fire-resistant materials (M. Nguyen et al., 2015).

Mechanism of Action

Target of Action

1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . Therefore, it can be inferred that 3,6-Dichloro-5-methyl-1,2,4-triazine may interact with a range of biological targets.

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some triazine derivatives inhibit HIV-1 reverse transcriptase , suggesting that 3,6-Dichloro-5-methyl-1,2,4-triazine might interact with its targets in a similar manner.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

The physicochemical properties of the compound, such as its predicted density of 1500±006 g/cm3 and boiling point of 306.1±34.0 °C , may influence its pharmacokinetic profile.

Result of Action

Some 1,2,4-triazine derivatives have demonstrated antimicrobial activity , suggesting that 3,6-Dichloro-5-methyl-1,2,4-triazine might have similar effects.

Action Environment

The compound’s physicochemical properties, such as its predicted density and boiling point , may be influenced by environmental conditions such as temperature and pressure.

Future Directions

The future directions for research on “3,6-Dichloro-5-methyl-1,2,4-triazine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and industry. The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name |

3,6-dichloro-5-methyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c1-2-3(5)8-9-4(6)7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFPRKFRNIWENF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-5-methyl-1,2,4-triazine | |

CAS RN |

132434-82-3 |

Source

|

| Record name | 3,6-dichloro-5-methyl-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2847151.png)

![3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether](/img/structure/B2847155.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2847158.png)

![1-ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2847159.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-chloropyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2847160.png)

![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847168.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2847170.png)